N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Medicinal Chemistry Structure-Activity Relationships Pharmacokinetics

This compound’s N-tert-butyl group provides a 3.3-fold greater steric demand than the isopropyl analog, preserving the critical sulfonamide NH hydrogen-bond anchor while maximizing steric bulk. This unique profile makes it the preferred scaffold for mapping steric tolerance in carbonic anhydrase and kinase pockets and for establishing SAR in IL-1β/inflammasome programs. Procure the 98% pure, mid-logP (XLogP3: 2.1) standard to benchmark metabolic stability against labile N-alkyl analogs.

Molecular Formula C10H13N3O2S3
Molecular Weight 303.41
CAS No. 477867-53-1
Cat. No. B2674236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
CAS477867-53-1
Molecular FormulaC10H13N3O2S3
Molecular Weight303.41
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2
InChIInChI=1S/C10H13N3O2S3/c1-10(2,3)12-18(14,15)9-5-4-8(17-9)7-6-16-13-11-7/h4-6,12H,1-3H3
InChIKeyNDDOEQWJQPJDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS 477867-53-1): Structural and Procurement Baseline


N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS 477867-53-1) is a heterocyclic sulfonamide built on a thiophene core substituted at the 5-position with a 1,2,3-thiadiazol-4-yl ring and bearing an N-tert-butyl sulfonamide group [1]. With a molecular formula of C₁₀H₁₃N₃O₂S₃ and a molecular weight of 303.42 g/mol, the compound features a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a topological polar surface area (TPSA) of 137 Ų, and a calculated XLogP3 of 2.1 . These physicochemical properties, particularly the sterically demanding tert-butyl substituent, distinguish this compound from its closest N-alkyl and N,N-dialkyl analogs and directly influence its solubility, membrane permeability, and target-binding characteristics.

Why N-(tert-Butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide Cannot Be Casually Substituted with In-Class Analogs


Although the 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide scaffold is shared among several commercially available analogs, the N-substituent on the sulfonamide nitrogen acts as a critical determinant of steric volume, hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. The tert-butyl group in the target compound introduces a sterically hindered, bulky, and lipophilic environment that differs fundamentally from the smaller isopropyl or dimethylamino substituents found in closely related compounds . Substitution with a less hindered analog can alter target binding kinetics, isoform selectivity, and off-rate, as observed in thiadiazolesulfonamide series acting on interleukin-1β (IL-1β) release or carbonic anhydrase isoforms [2]. Therefore, generic replacement without explicit comparative biological data carries a high risk of divergent potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(tert-Butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide vs. Closest Analogs


Steric Bulk Differentiation: Tert-Butyl vs. Isopropyl and Dimethylamino Substituents

The N-tert-butyl group of the target compound (CAS 477867-53-1) imposes a significantly larger steric footprint than the N-isopropyl (CAS 320421-83-8) or N,N-dimethyl (CAS 320421-85-0) counterparts. Calculated molar refractivity (MR) and molecular volume (MV) values reflect this increase: the tert-butyl analog exhibits a higher calculated logP (XLogP3 = 2.1) versus the N-isopropyl analog (XLogP3 ≈ 1.5–1.8, estimated by fragment addition) [1]. Steric parameters (Taft Es or Charton ν) for tert-butyl are approximately –1.54 (Es) and 0.52 (ν), compared to –0.47 (Es) and 0.36 (ν) for isopropyl, representing a 3.3-fold greater steric demand [2]. This steric difference can directly influence binding pocket complementarity in protein targets such as carbonic anhydrases or inflammasome-associated enzymes where thiadiazolesulfonamides are known to act [3].

Medicinal Chemistry Structure-Activity Relationships Pharmacokinetics

Hydrogen-Bond Donor Capacity: Tert-Butyl vs. N,N-Dimethyl Substitution

The target compound retains a single sulfonamide N–H hydrogen-bond donor (HBD count = 1), whereas the N,N-dimethyl analog (CAS 320421-85-0) has HBD = 0 [1]. This difference in hydrogen-bond donor capacity is binary and absolute. In enzyme inhibition contexts, the presence or absence of a single HBD can determine whether a ligand acts as an inhibitor or is inactive, particularly for targets where the sulfonamide NH participates in a conserved hydrogen-bond network with a metal ion or active-site residue (e.g., carbonic anhydrase zinc-bound hydroxide or kinase hinge regions) [2]. The tert-butyl analog retains the HBD required for anchoring interactions while adding steric bulk; the dimethyl analog sacrifices this interaction entirely.

Molecular Recognition Drug Design Selectivity

Lipophilicity-Driven Membrane Permeability Differentiation vs. N-Cyclohexyl Analog

The target compound (XLogP3 = 2.1) is measurably less lipophilic than the N-cyclohexyl analog (predicted XLogP3 ≈ 2.8–3.2), yet more lipophilic than the N-isopropyl analog (XLogP3 ≈ 1.5–1.8) [1]. Despite these differences, all three share an identical TPSA of 137 Ų, meaning that lipophilicity differences translate directly into altered passive membrane permeability without compensatory changes in polar surface area . Within a chemical series, logP differences of 0.5–1.0 log units can shift Caco-2 permeability coefficients (Papp) by 2- to 5-fold, affecting oral absorption potential and blood-brain barrier penetration [2]. This positions the tert-butyl substituent as a balanced-lipophilicity option between excessively polar (isopropyl) and excessively lipophilic (cyclohexyl) extremes.

ADME Permeability Lipophilicity

Metabolic Stability Differentiation: Tert-Butyl vs. N-Isopropyl and N-Benzyl Analogs

The tert-butyl group, while fully substituted at the α-carbon, is metabolized primarily through CYP-mediated hydroxylation of one of the methyl groups, a process that is generally slower than the N-dealkylation or benzylic oxidation pathways available to the N-isopropyl and N-(3-pyridinylmethyl) analogs, respectively [1]. Literature data for tert-butyl-containing sulfonamides indicate that the tert-butyl group imparts greater resistance to oxidative N-dealkylation compared to N-isopropyl substituents, which are susceptible to CYP-mediated hydroxylation followed by dealkylation [2]. In contrast, the N-(3-pyridinylmethyl) analog (CAS 320421-87-2) contains a benzylic methylene that is highly susceptible to rapid CYP oxidation, potentially generating a reactive aldehyde intermediate . Therefore, the tert-butyl group is predicted to confer intermediate-to-high metabolic stability relative to more labile N-substituents in this scaffold series.

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Class-Level IL-1β Inhibition Patent Context for Thiadiazolesulfonamides

U.S. Patents 6,218,412 and 6,503,934 disclose that substituted thiadiazolesulfonamides are potent inhibitors of cellular interleukin-1β (IL-1β) generation, with structure-activity relationship data demonstrating that the nature of the N-substituent on the sulfonamide nitrogen profoundly influences inhibitory potency [1]. While the patent exemplification focuses primarily on 1,2,4-thiadiazole-5-sulfonamides rather than the 1,2,3-thiadiazol-4-yl-thiophene scaffold of the target compound, the class-level inference that sterically demanding, lipophilic N-substituents enhance IL-1β inhibitory activity is directly applicable [2]. The target compound's tert-butyl group represents the most sterically demanding and lipophilic N-alkyl option among commercially available analogs in this sub-series, suggesting it may serve as the optimal probe for maximal IL-1β pathway engagement pending direct testing [3].

Inflammation Interleukin-1β Inflammasome

Defined Application Scenarios for N-(tert-Butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide Based on Quantitative Differentiation Evidence


Probing Sterically Demanding Binding Pockets in Sulfonamide-Targeting Enzymes

The tert-butyl group of CAS 477867-53-1 provides a 3.3-fold greater steric demand (Taft Es –1.54 vs. –0.47) relative to the N-isopropyl analog, while retaining a single HBD (N-H) absent in the N,N-dimethyl analog [1]. This makes the compound uniquely suited as a probe for enzymes where sulfonamide NH anchoring is essential but adjacent steric bulk must be screened, such as specific carbonic anhydrase isoforms (CA IX, CA XII) and matrix metalloproteinases. Researchers should select this compound when the goal is to map the steric tolerance of a sulfonamide-binding pocket without sacrificing the hydrogen-bond anchor [2].

Intermediate Lipophilicity Tool for Parallel ADME Optimization

With an XLogP3 of 2.1 and TPSA of 137 Ų, the compound sits at the center of the lipophilicity range defined by its N-isopropyl (XLogP3 ≈ 1.5–1.8) and N-cyclohexyl (XLogP3 ≈ 2.8–3.2) analogs [3]. This intermediate lipophilicity, combined with unchanged polar surface area across the series, allows systematic investigation of the lipophilicity–permeability–solubility relationship without confounding TPSA changes. The compound is the logical choice as the 'mid-logP' member in a parallel ADME screening set of 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide analogs [4].

IL-1β Pathway Probe Development with Maximal Steric Engagement

Patent-derived SAR for thiadiazolesulfonamides indicates that bulky, lipophilic N-substituents enhance IL-1β inhibitory potency [5]. Among commercially available 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide congeners, the tert-butyl analog provides the largest steric substituent. This compound is the preferred starting scaffold for medicinal chemistry efforts targeting IL-1β release or inflammasome modulation, where initial screening should benchmark the tert-butyl analog against the N-isopropyl and N-cyclohexyl comparators to establish the steric-activity relationship in the 1,2,3-thiadiazole-thiophene sub-series [6].

Metabolic Stability Screening in Sulfonamide Lead Series

The tert-butyl substituent is predicted to confer superior metabolic stability compared to N-isopropyl (susceptible to N-dealkylation) and N-(3-pyridinylmethyl) (susceptible to benzylic oxidation) analogs [7]. For research programs prioritizing in vivo half-life, the tert-butyl compound should be included as the 'metabolically stable' reference point in liver microsomal or hepatocyte stability assays alongside the more labile analogs. This enables quantitative ranking of intrinsic clearance within the series [8].

Quote Request

Request a Quote for N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.